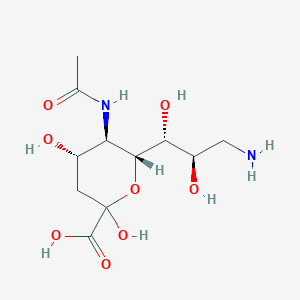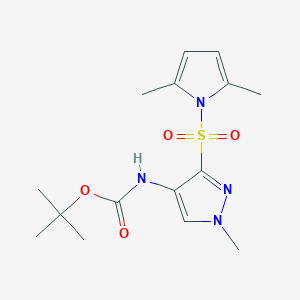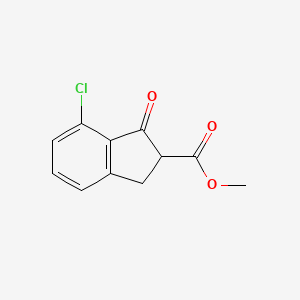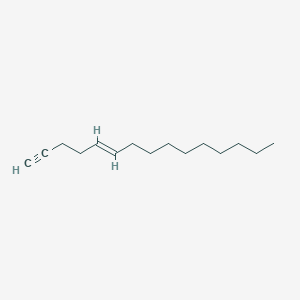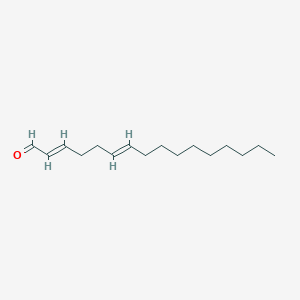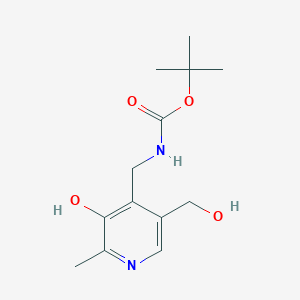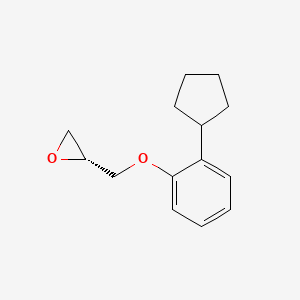
ent-Tedizolid Phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tedizolid phosphate is an antibiotic belonging to the oxazolidinone class. It inhibits bacterial protein synthesis and is effective in treating certain Gram-positive bacterial infections . It is marketed under the brand name Sivextro . Tedizolid phosphate is a prodrug that is converted to tedizolid, the active moiety .
Molecular Structure Analysis
Tedizolid phosphate has a molecular formula of C17H16FN6O6P and an average molecular weight of 450.323 . It is a small molecule .Chemical Reactions Analysis
Tedizolid displays linear pharmacokinetics with good tissue penetration . In in vitro susceptibility studies, tedizolid exhibits activity against the majority of Gram-positive bacteria . It is four-fold more potent than linezolid and has the potential to treat pathogens less susceptible to linezolid .Physical And Chemical Properties Analysis
Tedizolid phosphate has a molecular weight of 450.32 and is soluble in DMSO at 22 mg/mL . It is available in both oral tablet and powder for intravenous injection forms .Wissenschaftliche Forschungsanwendungen
Prevention of Cisplatin-Induced Hearing Loss
- Summary of Application: Tedizolid Phosphate (Ted) has been found to prevent hearing loss induced by cisplatin, a clinical anti-tumor drug. Cisplatin is widely used to treat solid tumors but can damage cochlear hair cells, leading to irreversible hearing loss .
- Methods of Application: The protective effect of Ted was evaluated using a cochlear hair cell line (HEI-OC1), mouse cochlear explants, zebrafish, and adult mice. The mechanism of action of Ted was explored using RNA sequencing analysis .
- Results: Ted showed a strong protective effect on hair cell loss induced by cisplatin in zebrafish and mouse cochlear explants. When administered systemically, it protected mice from cisplatin-induced hearing loss. Antitumor studies showed that Ted had no effect on the antitumor activity of cisplatin both in vitro and in vivo .
Treatment of Ventilated Gram-Positive Hospital-Acquired or Ventilator-Associated Bacterial Pneumonia
- Summary of Application: Tedizolid Phosphate has been evaluated for the treatment of gram-positive ventilated hospital-acquired bacterial pneumonia (HABP) and ventilator-associated bacterial pneumonia (VABP) .
- Methods of Application: In a randomized, noninferiority, double-blind, global phase 3 trial, patients were randomized to receive intravenous tedizolid phosphate 200 mg once daily for 7 days or intravenous linezolid 600 mg every 12 hours for 10 days .
- Results: Tedizolid was noninferior to linezolid for day 28 all-cause mortality in the treatment of gram-positive ventilated HABP/VABP. However, noninferiority of tedizolid for investigator-assessed clinical response at test of cure was not demonstrated .
Treatment of Methicillin-Resistant Staphylococcus Aureus (MRSA)
- Summary of Application: Tedizolid Phosphate has been used to treat patients with MRSA risk factors, such as previous MRSA bacteremia, previous hospitalization, ongoing renal impairment and previous vancomycin treatment .
- Methods of Application: The patient was treated empirically with tedizolid phosphate 200 mg IV once daily .
- Results: The patient responded to therapy, with a decrease in erythema by Days 2–3 and a normalization of WBC count (9.0 × 10 9 /L) and immature neutrophil bands (10%), at which point the wound fluid was reported as culture positive for MRSA .
Safety And Hazards
Tedizolid phosphate is suspected of damaging the unborn child and may cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed and can cause skin and eye irritation, as well as respiratory irritation . It is also very toxic to aquatic life with long-lasting effects .
Eigenschaften
CAS-Nummer |
1835340-19-6 |
|---|---|
Produktname |
ent-Tedizolid Phosphate |
Molekularformel |
C₁₇H₁₆FN₆O₆P |
Molekulargewicht |
450.32 |
Synonyme |
(5S)-3-[3-Fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl)-3-pyridinyl]phenyl]-5-[(phosphonooxy)methyl]-2-oxazolidinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



